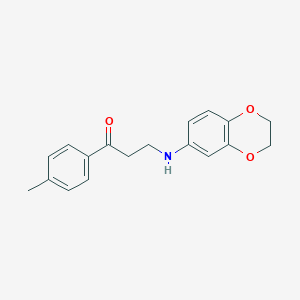

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone

Description

This compound is a propanone derivative featuring a 2,3-dihydro-1,4-benzodioxin-6-ylamino group linked to a 4-methylphenyl ketone moiety. For instance, the methoxyphenyl analog (C₁₈H₁₉NO₄, CAS 312510-68-2) shares a similar backbone but substitutes the methyl group with a methoxy group, altering polarity and bioavailability .

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-13-2-4-14(5-3-13)16(20)8-9-19-15-6-7-17-18(12-15)22-11-10-21-17/h2-7,12,19H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZSHGJPHHKPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCNC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-31-9 | |

| Record name | 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHYLPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H19NO3

- CAS Number : 477334-31-9

- Molecular Weight : 297.35 g/mol

Research indicates that compounds with similar structural motifs often exhibit interactions with biological targets such as enzymes and receptors. The benzodioxin moiety may contribute to the compound's ability to modulate various signaling pathways, potentially affecting cellular proliferation and apoptosis.

Antitumor Activity

Studies have shown that derivatives of benzodioxin compounds can exhibit significant antitumor properties. For example, compounds structurally similar to this compound have been tested for their ability to inhibit cancer cell growth. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related benzamide derivatives have highlighted their potential to inhibit dihydrofolate reductase (DHFR), leading to reduced cellular proliferation due to decreased nucleotide synthesis . This mechanism is particularly relevant in the context of cancer therapy.

Case Studies and Research Findings

Toxicity and Safety Profile

While the biological activity is promising, it is crucial to assess the toxicity profile of this compound. Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects at high concentrations; however, specific data on this compound remains limited. Further toxicological evaluations are necessary to establish safe dosage ranges.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Substituent Effects: Methyl vs. Bromine Substitution (): The bromophenyl analog (CAS 477334-41-1) exhibits higher molecular weight (378.22 g/mol) and altered electronic properties due to bromine’s electron-withdrawing nature. This may improve metabolic stability but reduce bioavailability .

The target compound’s benzodioxin-amino group may similarly interact with adrenergic systems . In contrast, 4-MePPP () lacks the benzodioxin ring but includes a pyrrolidinyl group, leading to stimulant effects. This highlights the benzodioxin moiety’s role in modulating receptor specificity .

Physicochemical Properties :

- Chalcone analogs () with fluorophenyl groups exhibit dihedral angles (7.14°–56.26°) influencing crystal packing and stability. The target compound’s planar benzodioxin ring may favor π-π stacking, affecting crystallinity and melting point .

Safety and Regulatory Status :

- The bromophenyl variant has a detailed GHS safety profile (), while 4-MePPP is regulated under controlled substance laws (). The target compound’s safety data remains uncharacterized but may align with its analogs .

Q & A

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.